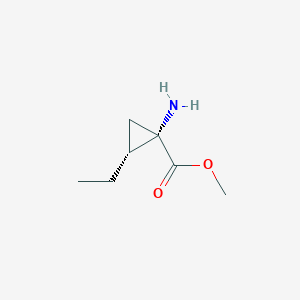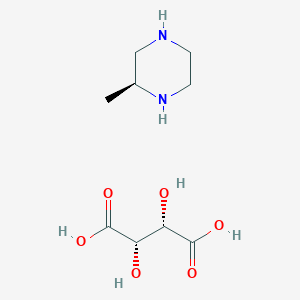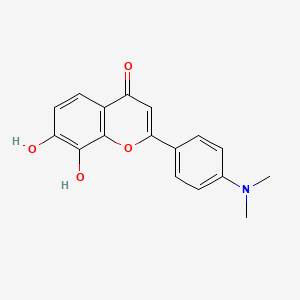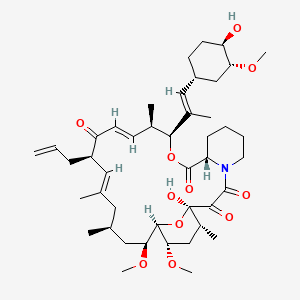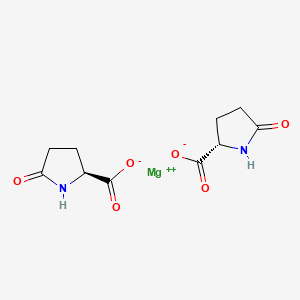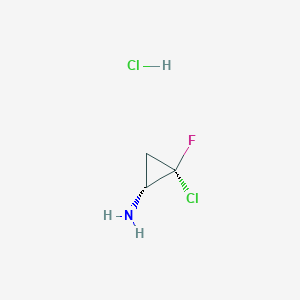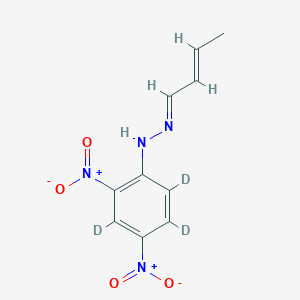
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterated derivative of Crotonaldehyde 2,4-Dinitrophenylhydrazone. It is a stable isotope-labeled compound with the empirical formula C10D3H7N4O4 and a molecular weight of 253.23 g/mol . This compound is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of crotonaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O) to incorporate deuterium atoms. The reaction is typically carried out under controlled conditions to ensure high isotopic purity (≥99 atom % D) and chemical purity (≥98%) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the incorporation of deuterium atoms into the final product. The product is then purified and packaged according to industry standards .
化学反应分析
Types of Reactions
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazones, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of aldehydes and ketones.
Biology: The compound is used in biological studies to investigate the effects of deuterium substitution on metabolic pathways.
Medicine: It is used in pharmaceutical research to study the pharmacokinetics and metabolism of deuterated drugs.
作用机制
The mechanism of action of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of metabolic reactions, leading to changes in the pharmacokinetics and metabolism of the compound. This makes it a valuable tool for studying the effects of deuterium substitution on various biological processes .
相似化合物的比较
Similar Compounds
Similar compounds to Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 include:
- Crotonaldehyde 2,4-Dinitrophenylhydrazone
- Acetaldehyde 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
Uniqueness
The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in scientific research. The incorporation of deuterium atoms can lead to changes in the compound’s physical and chemical properties, making it a valuable tool for studying the effects of isotopic substitution on various reactions and processes .
属性
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6+/i4D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUVNGJSSAEZHW-ZJMQGUFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)

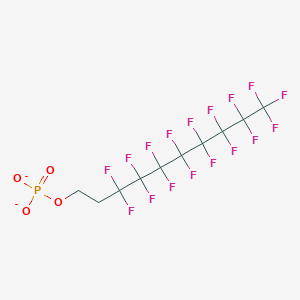
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)
